![molecular formula C19H28N2OS B2501378 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea CAS No. 1396783-04-2](/img/structure/B2501378.png)
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea is a derivative of urea with an adamantane moiety and a thiophene group. This structure suggests potential bioactivity, as adamantane derivatives are known for their biological applications, including antiviral properties. The thiophene component could contribute to the compound's electronic characteristics and possibly its interaction with biological targets.
Synthesis Analysis
The synthesis of similar adamantane-containing ureas typically involves the reaction of an isocyanate precursor with various amines. For instance, 1,3-disubstituted ureas with an adamantane moiety have been synthesized by reacting 1-(isocyanatomethyl)adamantane with different anilines, yielding products with high purity and in good yields . These methods could potentially be adapted for the synthesis of 1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea by choosing appropriate thiophene-containing amines.
Molecular Structure Analysis
The molecular structure of adamantane-containing ureas has been extensively studied using spectroscopic methods and theoretical calculations. Vibrational spectroscopy, such as FT-IR and Raman, along with NMR, provides insights into the functional groups and the overall molecular conformation . The molecular docking studies suggest that these compounds could exhibit antibacterial activity by inhibiting key bacterial enzymes . The molecular structure is also influenced by intramolecular hydrogen bonding, which can affect the planarity of the urea moiety and the overall stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of adamantane-containing ureas can be inferred from molecular orbital analyses, such as HOMO-LUMO studies. These studies help in understanding the electron distribution within the molecule and the potential sites for chemical reactions . The presence of the adamantane core can make the molecule more rigid, potentially affecting its reactivity. The thiophene group could participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane-containing ureas are characterized by their solubility, melting points, and stability. The solubility in water and other solvents is particularly important for their potential use as bioactive agents . The adamantane core generally increases lipophilicity, which can enhance membrane permeability. The vibrational spectra provide information about the strength and nature of the bonds within the molecule, which are crucial for understanding the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
Adamantane derivatives have been synthesized with varying substituents to study their chemical properties and potential biological activities. These derivatives include 1,3-disubstituted ureas containing adamantane and pyrazole fragments, synthesized under mild conditions, showing significant inhibitory activity against human soluble epoxide hydrolase (sEH) and solubility in water (D’yachenko et al., 2019). Another study focused on adamantane-thiourea derivatives, revealing their antimicrobial and anti-proliferative activities, with some compounds displaying significant effects against bacteria and tumor cell lines (Al-Mutairi et al., 2019).
Biological Activities
Adamantane-urea derivatives have been evaluated for their potential biological activities, including inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and pain-related conditions. A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored structure-activity relationships, finding that these compounds showed improved pharmacokinetic parameters and potency in reducing inflammatory pain compared to adamantylurea-based inhibitors (Rose et al., 2010).
Anion Binding and Sensing
Adamantane bisurea derivatives have been synthesized for their potential in anion binding and sensing. These compounds demonstrated the ability to form complexes with various anions in solution, showing promise for applications in chemical sensing and molecular recognition (Blažek et al., 2013).
Enhancement of Pharmacokinetic Profiles
Research has also focused on modifying the adamantane structure to improve the pharmacokinetic profiles and biological activities of urea-based sEH inhibitors. Substituting the adamantyl group with phenyl groups resulted in inhibitors with better metabolic stability and increased anti-inflammatory effects in murine models (Liu et al., 2013).
Host-Guest Complexes for Drug Delivery
Adamantyl urea and thiourea modified dendrimers have been investigated as hosts for forming complexes with peptides, showing potential for drug delivery applications. These complexes demonstrated binding through ionic interactions and hydrogen bonding, suggesting their utility in encapsulating and releasing therapeutic peptides (Boas et al., 2001).
properties
IUPAC Name |
3-(1-adamantyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-2-4-21(12-14-3-5-23-13-14)18(22)20-19-9-15-6-16(10-19)8-17(7-15)11-19/h3,5,13,15-17H,2,4,6-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLHKWDRUXWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

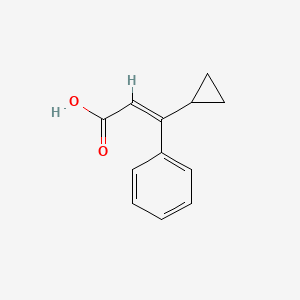
![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)
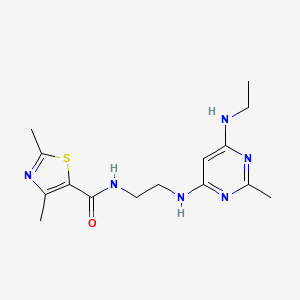
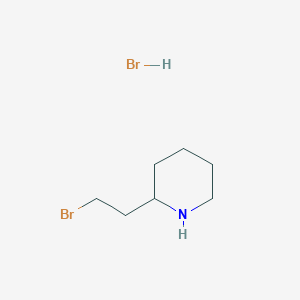
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
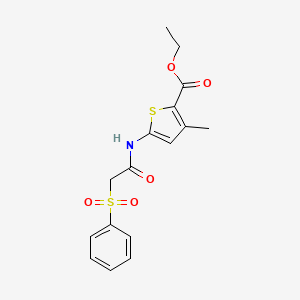
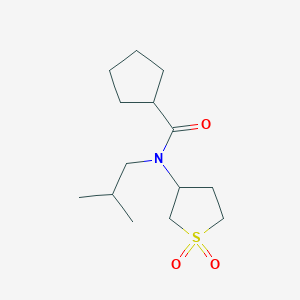
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)